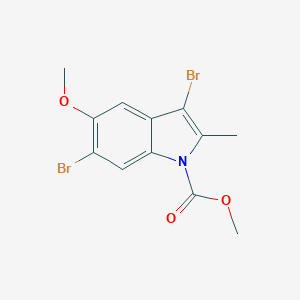

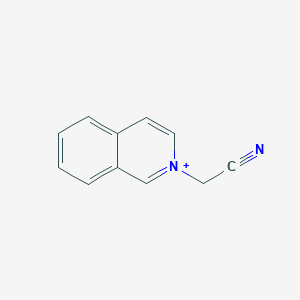

![molecular formula C13H12INO3S2 B492399 2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine CAS No. 667910-32-9](/img/structure/B492399.png)

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

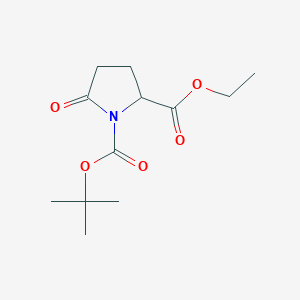

The compound “2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine” is a complex organic molecule. It contains a furyl group, which is a heterocyclic compound containing a five-membered ring with one oxygen atom and four carbon atoms . The molecule also contains a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study presented a new series of 2-furyl derivatives. The synthesis was initiated by the treatment of different secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These were then reacted with 2-furyl methanone in the presence of K2CO3 .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as EI-MS, IR, and 1H-NMR . The furyl group in the molecule contributes to its aromaticity, while the sulfonyl group may contribute to its reactivity .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Scientific Research Applications

Synthesis and Biological Applications of Thiazolidines

Thiazolidine motifs serve as crucial intermediates in organic synthesis and medicinal chemistry, bridging the gap between these fields to foster the development of new drug candidates. Their inherent sulfur content enhances pharmacological properties, making thiazolidines a focal point in drug discovery efforts for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The literature emphasizes the significance of green synthesis approaches, atom economy, and cleaner reaction profiles in the development of thiazolidine derivatives, highlighting their role in designing next-generation drug candidates with multifunctional capabilities (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Pharmacological Importance of 1,3-Thiazolidin-4-ones

The pharmacological relevance of 1,3-thiazolidin-4-ones and their functionalized analogs, including glitazones and rhodanines, is well-documented. These compounds exhibit promising activities against various diseases, underscoring their potential in medicinal chemistry. The review of synthetic developments and green methodologies from the mid-nineteenth century to the present day reflects the evolution of these compounds in addressing health concerns, further establishing their significance in drug discovery and development (Santos, Jones Junior, & Silva, 2018).

Sulfonamide Compounds in Medicinal Chemistry

Sulfonamide compounds, characterized by their primary sulfonamide moiety, have been pivotal in treating bacterial infections and various other medical conditions. The exploration of sulfonamides in the literature between 2008 and 2012 demonstrates their extensive application in developing novel drugs with targeted actions against specific diseases, including cancer and glaucoma. This review sheds light on the evolving landscape of sulfonamide-based therapeutics, emphasizing the need for novel compounds to address unmet medical needs (Carta, Scozzafava, & Supuran, 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(furan-2-yl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACKNIZYGMLQMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

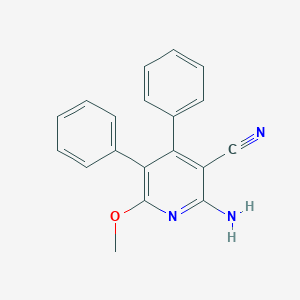

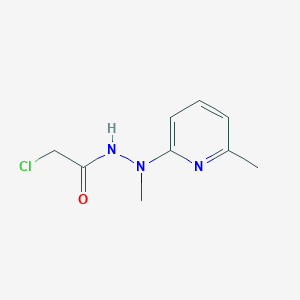

![8-Methylacenaphtho[1',2':3,4]pyridazino[6,1-b]benzimidazol-8-ium](/img/structure/B492329.png)

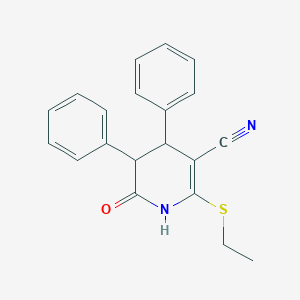

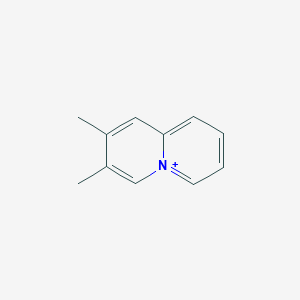

![9-[(2-Propynylcarbamoyl)methyl]-2,3-(naphthalene-1,8-diyl)-4a-azonia-4,9-diaza-9H-fluorene](/img/structure/B492334.png)

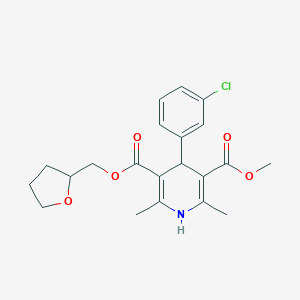

![8-Methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B492336.png)

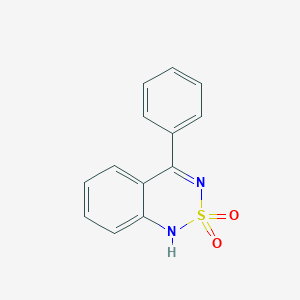

![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)